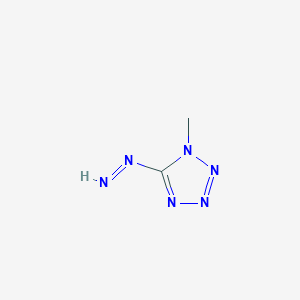
5-Diazenyl-1-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazenyl-1-methyl-1H-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The high nitrogen content of tetrazoles makes them of interest in various fields, including medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Diazenyl-1-methyl-1H-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with diazonium salts. One common method includes the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which then reacts with 1-methyl-1H-tetrazole under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Diazenyl-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
Chemistry: 5-Diazenyl-1-methyl-1H-tetrazole is used as a building block in organic synthesis.
Biology and Medicine: The compound’s high nitrogen content and stability make it a candidate for drug development. It can act as a bioisosteric replacement for carboxylic acids in medicinal chemistry, enhancing the pharmacokinetic properties of drugs .
Industry: In the industrial sector, this compound is used in the synthesis of energetic materials and explosives.
Mechanism of Action
The mechanism of action of 5-Diazenyl-1-methyl-1H-tetrazole involves its interaction with molecular targets through its diazenyl and tetrazole moieties. The diazenyl group can participate in redox reactions, while the tetrazole ring can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and enhance the compound’s efficacy in various applications .
Comparison with Similar Compounds
1-Methyl-1H-tetrazole: A simpler tetrazole derivative used in similar applications.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position, offering diverse chemical and biological properties
Uniqueness: 5-Diazenyl-1-methyl-1H-tetrazole is unique due to its diazenyl group, which imparts distinct redox properties and reactivity. This makes it valuable in applications requiring specific redox behavior and stability .
Properties
CAS No. |
676486-27-4 |
|---|---|
Molecular Formula |
C2H4N6 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
(1-methyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C2H4N6/c1-8-2(4-3)5-6-7-8/h3H,1H3 |
InChI Key |
WCQFUWVIUKWHDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















